3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- typically involves the reaction of hydrazinecarbothiohydrazide with formic acid under reflux conditions. The reaction is carried out in an aqueous medium, and the product is obtained after cyclization . Another method involves the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates, followed by cyclization to yield the desired triazole-thione derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This interaction is facilitated by the thione/thiol tautomerism and non-covalent inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones
Uniqueness
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- is unique due to its pentyl substitution, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
CAS No. |
31821-70-2 |
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Molecular Formula |
C7H14N4S |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
4-amino-3-pentyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H14N4S/c1-2-3-4-5-6-9-10-7(12)11(6)8/h2-5,8H2,1H3,(H,10,12) |
InChI Key |
YGHFGZZZQIKDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NNC(=S)N1N |
Origin of Product |
United States |
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